molecular formula C5H12O4 B031524 2-C-methyl-D-erythritol CAS No. 58698-37-6

2-C-methyl-D-erythritol

Cat. No. B031524
CAS RN: 58698-37-6
M. Wt: 136.15 g/mol
InChI Key: HGVJFBSSLICXEM-UHNVWZDZSA-N
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Description

2-C-Methyl-D-erythritol is a metabolite of the non-mevalonate MEP pathway, generally found in prokaryotes . It serves as a precursor to isoprenoids as well as non-isoprenoids like vitamins . It is also known by the synonyms (2S,3R)-2-Methyl-1,2,3,4-tetrahydroxybutane and (2S,3R)-2-Methylbutane-1,2,3,4-tetrol .


Synthesis Analysis

The enzyme 2-C-methyl-D-erythritol-phosphate cytidylyltransferase (MCT) is a key enzyme in the MEP pathway of monoterpene synthesis, catalyzing the generation of 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol from 2-C-methyl-D-erythritol-4-phosphate .


Molecular Structure Analysis

The empirical formula of 2-C-Methyl-D-erythritol is C5H12O4 . Its molecular weight is 136.15 . The SMILES string representation is CC@(CO)C@HCO .


Chemical Reactions Analysis

The MEP pathway in Escherichia coli encoding the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is active until the synthesis of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate .


Physical And Chemical Properties Analysis

2-C-Methyl-D-erythritol is a clear, colorless, viscous liquid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Terpenoid Production

2-C-methyl-D-erythritol is a key intermediate in the methylerythritol phosphate (MEP) pathway, which is used for the biosynthesis of terpenoids . Terpenoids are of high interest as chemical building blocks and pharmaceuticals . The MEP pathway has a higher theoretical yield for terpenoid production compared to the mevalonate (MVA) pathway .

Microbial Cell Factories

Microbial cell factories utilize the MEP pathway for the production of isoprenoids . The regulation of the MEP pathway is crucial for the success of metabolic engineering in these factories .

Metabolic Control Analysis

Metabolic control analysis of the MEP pathway can provide insights into the regulation of the pathway . For instance, the enzyme 1-deoxyxylulose 5-phosphate synthase (Dxs) has been found to exert significant control over the flux through the MEP pathway .

Monoterpene Synthesis

2-C-methyl-D-erythritol-phosphate cytidylyltransferase (MCT) is a key enzyme in the MEP pathway of monoterpene synthesis . It catalyzes the generation of 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol from 2-C-methyl-D-erythritol-4-phosphate .

Floral Fragrance Synthesis

The LiMCT gene in the MEP pathway may be involved in the regulation of floral fragrance synthesis in the Lilium oriental hybrid 'Sorbonne’ . The expression pattern of the LiMCT gene was found to be consistent with the accumulation sites and emission patterns of floral fragrance monoterpenes .

Chloroplast Localization

The LiMCT protein, encoded by the LiMCT gene, is located in chloroplasts . This is consistent with the location of MEP pathway genes functioning in plastids to produce isoprene precursors .

Isoprenoid Precursor Biosynthesis

2-C-Methyl-D-erythritol 4-phosphate (MEP), the product of reductoisomerase IspC and first committed MEP pathway intermediate, is used to study the non-mevalonate MEP pathway for the biosynthesis of isoprenoids .

Potential Drug Targets

Many bacterial pathogens utilize the 2-C-methyl-D-erythritol 4-phosphate pathway for biosynthesizing isoprenoid precursors . Since this pathway is vital for bacterial survival and absent from human cells, it provides a potential source of drug targets .

Mechanism of Action

Target of Action

The primary target of 2-C-methyl-D-erythritol is the enzyme 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, which is essential for isoprenoid biosynthesis . This enzyme is crucial in organisms like Escherichia coli, Plasmodium falciparum, and Mycobacterium tuberculosis . It also targets the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase (MCT), which is key in the MEP pathway of monoterpene synthesis .

Mode of Action

2-C-methyl-D-erythritol interacts with its targets by serving as a substrate for the enzymes in the MEP pathway. For instance, MCT catalyzes the conversion of 2-C-methyl-D-erythritol-4-phosphate into 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol . This interaction results in the production of key intermediates for the synthesis of isoprenoids .

Biochemical Pathways

2-C-methyl-D-erythritol is involved in the non-mevalonate or MEP pathway, which is distinct from the mevalonate pathway used by mammals . This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors of isoprenoids . The MEP pathway is essential for the production of various natural products including sterols, dolichols, triterpenes, ubiquinones, and plastoquinone .

Pharmacokinetics

It’s known that the compound is a metabolite intermediate specific to the non-mevalonate mep pathway, generally found in prokaryotes .

Result of Action

The action of 2-C-methyl-D-erythritol leads to the production of isoprenoids and non-isoprenoids like vitamins . Overexpression of the enzyme MCT in Arabidopsis thaliana affected the metabolic flow of C5 precursors of two different terpene synthesis pathways . This led to an increase in the levels of carotenoids and chlorophylls, the end products of the MEP pathway .

Action Environment

The action of 2-C-methyl-D-erythritol can be influenced by environmental factors. For instance, the expression of the genes involved in the MEP pathway can be affected by the cellular and subcellular environment . Moreover, the metabolic flow and the production of isoprenoids can be influenced by the regulation of the MEP pathway

Safety and Hazards

As per the available data, 2-C-Methyl-D-erythritol is classified under Storage Class Code 10 - Combustible liquids . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The MEP pathway is of interest for the development of bacterium-specific drugs in the search for treatments of infectious diseases . The importance of Dxs, Idi, and IspG and metabolite export for metabolic engineering of the MEP pathway will facilitate further approaches for the microbial production of valuable isoprenoids .

properties

IUPAC Name

(2S,3R)-2-methylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJFBSSLICXEM-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464635
Record name 2-C-methyl-D-erythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-C-methyl-D-erythritol

CAS RN

58698-37-6
Record name 2-C-methyl-D-erythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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